molecular formula C21H18FN3O2 B2772418 1-ethyl-3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 1358798-19-2

1-ethyl-3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2772418
CAS No.: 1358798-19-2
M. Wt: 363.392
InChI Key: ONNUQYPYVOGQOP-UHFFFAOYSA-N
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Description

1-ethyl-3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones. Quinolones are known for their broad-spectrum antibacterial properties. This specific compound features a unique combination of functional groups, including an oxadiazole ring and a fluoroquinolone core, which may contribute to its potential biological activities.

Properties

IUPAC Name

1-ethyl-3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c1-3-13-5-7-14(8-6-13)20-23-21(27-24-20)17-12-25(4-2)18-10-9-15(22)11-16(18)19(17)26/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNUQYPYVOGQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=C(C=C4)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the fluoroquinolone core, followed by the introduction of the oxadiazole ring and the ethylphenyl group. Common reagents used in these reactions include ethyl iodide, 4-ethylbenzoyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-ethyl-3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one exhibit significant antimicrobial properties. The oxadiazole moiety is known for its ability to inhibit the growth of various bacterial strains and fungi. In vitro studies have shown that derivatives of oxadiazoles can disrupt microbial cell membranes or interfere with essential metabolic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of quinoline derivatives. Compounds containing the quinoline structure have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases and modulation of signaling pathways involved in cell proliferation and survival. The incorporation of the oxadiazole ring may enhance these effects by improving bioavailability and selectivity towards cancerous cells.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Table 2: Synthesis Steps

StepReaction TypeKey Reagents
1Oxadiazole formationHydrazine, Carboxylic acid
2Cyclization to form quinolineAniline derivative
3FluorinationFluorinating agent

Case Study 1: Antimicrobial Testing

In a study published in a peer-reviewed journal, derivatives of oxadiazoles were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with structural similarities to This compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

Case Study 2: Anticancer Activity

Another research article explored the effects of quinoline derivatives on human breast cancer cell lines. The study found that treatment with these compounds led to a dose-dependent decrease in cell viability, suggesting potential use as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 1-ethyl-3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one likely involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication and transcription. By binding to these enzymes, the compound can prevent the bacteria from replicating, leading to cell death. The presence of the fluoroquinolone core is crucial for this activity, as it enhances the compound’s ability to interact with the target enzymes.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with potent antibacterial activity.

    Norfloxacin: A fluoroquinolone used to treat urinary tract infections.

    Levofloxacin: A broad-spectrum antibiotic effective against a variety of bacterial infections.

Uniqueness

1-ethyl-3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one is unique due to the presence of the oxadiazole ring and the ethylphenyl group, which may confer additional biological activities or enhance its antibacterial properties compared to other fluoroquinolones.

Biological Activity

1-Ethyl-3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one (CAS Number: 1358798-19-2) is a compound of interest due to its diverse biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on its anticancer, antioxidant, and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by the introduction of the quinoline moiety. Characterization techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are employed to confirm the structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study reported that compounds similar to 1-ethyl-3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoroquinolin-4-one exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for related compounds were observed in the range of 11.20 to 59.61 µg/mL against A549 lung cancer cells .

Table 1: Cytotoxicity of Related Compounds

CompoundIC50 (µg/mL)Cell Line
11b11.20A549
11c15.73A549
13b59.61A549
14b27.66A549

This indicates that modifications in the structure can lead to enhanced biological activity.

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. The synthesized derivatives showed moderate antioxidant activity compared to standard compounds like butylated hydroxy anisole (BHA). The ability of these compounds to scavenge free radicals suggests their potential use in preventing oxidative stress-related diseases .

Antimicrobial Activity

In addition to anticancer and antioxidant activities, derivatives of oxadiazoles have been investigated for their antimicrobial properties. Some studies indicate moderate activity against various bacterial strains, suggesting that this class of compounds could be further explored for their therapeutic applications in infectious diseases .

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives where one compound demonstrated significant cytotoxic effects against human cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy.

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